4-pentynoyl-Coenzyme A (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein acetylation is a reversible, post-translational modification regulated by lysine acetyltransferases and deacetylases and plays a key role in regulating gene expression. 4-pentynoyl-Coenzyme A (trifluoroacetate salt) (4-pentynoyl-CoA (trifluoroacetate salt)) is an alkyne-derivatized acetyl-CoA reporter that enables rapid detection of acetylated proteins both in vivo and in vitro. As an acyl-CoA donor, the 4-pentynoyl analog is metabolically transferred onto lysine residues of proteins by lysine acetyltransferases. An azide-alkyne bioconjugation reaction, known as click chemistry, can then be used to readily tag acetylated proteins with fluorescent or biotinylated labels for subsequent analysis.
Scientific Research Applications
Analogue and Inhibitor in Biochemical Studies
4-Pentynoyl-Coenzyme A (trifluoroacetate salt) has been utilized in biochemical research, particularly in studies involving enzyme inhibition and metabolism. For instance, S-Trifluoroacetonyl-coenzyme A, an analogue of acetyl-coenzyme A, was synthesized and characterized for its inhibitory properties on enzymes like citrate synthetase (Yabusaki & Ballou, 1978). Moreover, the metabolism of related compounds and their effects on enzymes like 3-ketoacyl-CoA thiolase have been studied, shedding light on metabolic pathways and inhibition mechanisms (Schulz, 1983).
Organic Synthesis and Catalysis
Trifluoroacetic acid, a related compound, has been widely used in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements and functional group deprotections (López & Salazar, 2013). This demonstrates the versatility of compounds within the same chemical family in facilitating organic reactions.
Bioorthogonal Chemical Proteomics
4-Pentynoyl-Coenzyme A plays a significant role in bioorthogonal chemical proteomics. It has been used to identify substrates of lysine acetyltransferases like p300. The compound, serving as an alkynyl chemical reporter for protein acetylation, enabled the identification of protein substrates and their acetylation sites (Yang et al., 2011).
Enzyme Studies and Inactivation
The compound has been instrumental in understanding enzyme functions and mechanisms. For example, 2-Pentynoyl-CoA, a related compound, has been used as a mechanism-based inactivator for studying short-chain acyl-CoA dehydrogenase, providing insights into enzyme inactivation and functionality (Lundberg & Thorpe, 1993).
properties
Product Name |
4-pentynoyl-Coenzyme A (trifluoroacetate salt) |
---|---|
Molecular Formula |
C26H40N7O17P3S · CF3COOH |
Molecular Weight |
961.6 |
InChI |
InChI=1S/C26H40N7O17P3S.C2HF3O2/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33;3-2(4,5)1(6)7/h1,13-15,19-21,25,36-37H,5-12H2,2-3H3,(H, |
InChI Key |
SIDLSNSJGSPOJG-WADKRTIVSA-N |
SMILES |
OC(C(F)(F)F)=O.NC1=NC=NC2=C1N=CN2[C@@]3([H])[C@@](O)([H])[C@@](OP(O)(O)=O)([H])[C@](COP(OP(OCC(C)(C)[C@@H](O)C(NCCC(NCCSC(CCC#C)=O)=O)=O)(O)=O)(O)=O)([H])O3 |
synonyms |
4-pentynoyl-CoA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.